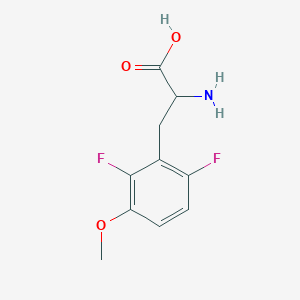

2,6-DIFLUORO-3-METHOXY-DL-PHENYLALANINE

Overview

Description

Scientific Research Applications

Synthesis and Evaluation

- Synthesis and Evaluation in Medicine : A study discusses the synthesis of novel compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid analogues, evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. Compounds exhibited significant antioxidant action and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).

Functional Modifications and Applications

- Polymer Modification : Research on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, revealed increased swelling and thermal stability, showing potential for medical applications due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Structural Investigation

- X-ray Crystallography and Spectroscopy : A study conducted a structural investigation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography and spectroscopic methods, providing insights into molecular interactions and stability (Venkatesan et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition in Materials Science : Research focused on the synthesis of cysteine-based Schiff's bases, including compounds like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, to inhibit corrosion in mild steel, demonstrating high efficiency and potential use in industrial applications (Gupta et al., 2016).

Antimicrobial and Antifungal Activity

- Biological Activity Evaluation : Another study evaluated the phytotoxic and mutagenic effects of cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, on wheat seeds, contributing to the understanding of these compounds' biological impacts (Jităreanu et al., 2013).

Computational Studies

- Computational Peptidology : A computational study of antifungal tripeptides, including compounds like 2-amino-3-(3-phenylpropanamido)propanamido]-5-[(diaminomethylidene)amino]pentanoic acid, used conceptual density functional theory to predict molecular properties and structures, aiding in drug design processes (Flores-Holguín et al., 2019).

Chromatographic Process Design

- Chromatography in Analytical Chemistry : A study on the adsorption equilibria of amino acids, including 2-amino-3-(4-hydroxyphenyl)-propanoic acid, on a Capcell Pak C18 resin, provided data necessary for designing chromatographic processes for amino acids separation, highlighting the importance of mobile-phase composition (Han et al., 2008).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets and cause changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to have diverse biological activities .

Properties

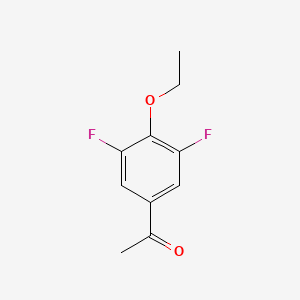

IUPAC Name |

2-amino-3-(2,6-difluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-16-8-3-2-6(11)5(9(8)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBYQUZONBGCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

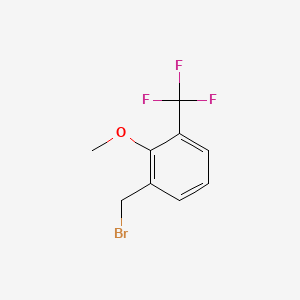

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

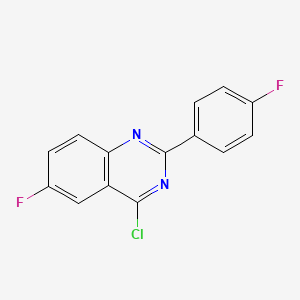

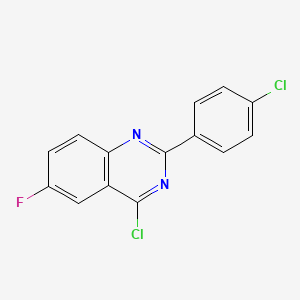

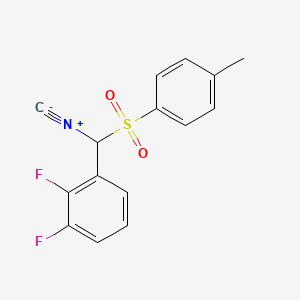

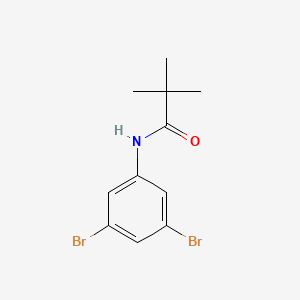

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)

![4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1393315.png)

![Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate](/img/structure/B1393316.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)

![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)